molecular formula C19H25ClN2O4 B11940973 4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride CAS No. 882863-70-9

4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride

Cat. No.: B11940973
CAS No.: 882863-70-9
M. Wt: 380.9 g/mol
InChI Key: FAPNOLIVSLHXEU-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride typically involves multiple steps. One common approach is to start with the chromen-2-one core and introduce the piperazine moiety through a series of reactions. The synthetic route may include:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the chromen-2-one core with a piperazine derivative, often through nucleophilic substitution or addition reactions.

    Functional Group Modifications: Additional functional groups, such as the oxobutoxy group, can be introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-2-one core may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-2H-chromen-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromen-2-one core and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

882863-70-9

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

4-methyl-6-[4-(4-methylpiperazin-1-yl)-4-oxobutoxy]chromen-2-one;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-14-12-19(23)25-17-6-5-15(13-16(14)17)24-11-3-4-18(22)21-9-7-20(2)8-10-21;/h5-6,12-13H,3-4,7-11H2,1-2H3;1H

InChI Key

FAPNOLIVSLHXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCCCC(=O)N3CCN(CC3)C.Cl

Origin of Product

United States

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